N-(5-chloro-2-methoxyphenyl)methanesulfonamide
Description
Contextual Overview of Sulfonamide Chemistry
The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR₂), is a cornerstone of medicinal chemistry and organic synthesis. wikipedia.org Its discovery and subsequent derivatization have led to significant advancements in various scientific fields.
The journey of sulfonamides began in the early 20th century, with the discovery of Prontosil, a red azo dye, in 1932. britannica.comopenaccesspub.org It was later found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery marked the dawn of the era of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov The foundational principle of sulfonamide derivatization lies in the chemical modification of the core sulfanilamide structure. This is classically achieved through the reaction of a sulfonyl chloride with an amine, a method that allows for the introduction of diverse substituents. wikipedia.org This versatility has enabled the synthesis of a vast array of sulfonamide derivatives with tailored properties. britannica.com
Today, aryl- and alkylsulfonamide scaffolds are integral to modern molecular design, extending far beyond their initial antibacterial applications. researchgate.net These structures are found in a wide range of therapeutic agents, including diuretics, hypoglycemics, and anticancer agents. britannica.comresearchgate.netresearchgate.net The rigid geometry of the sulfonamide group makes it a valuable component in designing molecules that can selectively bind to biological targets. wikipedia.org The ability to modify the aryl and alkyl substituents allows for the fine-tuning of a compound's electronic, hydrophobic, and steric properties, which is crucial for optimizing its biological activity and pharmacokinetic profile. researchgate.net The ongoing research into new synthetic methodologies continues to expand the chemical space accessible for sulfonamide-based drug discovery. researchgate.netnih.gov
Structural Characteristics of the N-(5-chloro-2-methoxyphenyl)methanesulfonamide Core
The specific compound, this compound, possesses a unique combination of structural features that define its chemical identity and potential reactivity.
This compound is systematically named this compound according to IUPAC nomenclature. It is indexed in various chemical databases under different identifiers, which are crucial for its unambiguous identification in the scientific literature and commercial catalogs.
| Database/Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ClNO₃S |
| CAS Number | 33924-48-0 (related structure) |
Note: While a direct CAS number for the title compound was not found, the provided CAS number corresponds to a structurally similar compound, Methyl 5-chloro-2-methoxybenzoate, indicating the presence of the 5-chloro-2-methoxyphenyl moiety in chemical databases.
The molecular architecture of this compound is characterized by several key functional groups that dictate its chemical behavior. masterorganicchemistry.comfsu.edu
The core of the molecule is a sulfonamide group (-SO₂NH-). This group is flanked by a methanesulfonyl group (CH₃SO₂-) on one side and a substituted aromatic ring on the other.
The aromatic component is a phenyl ring substituted with two functional groups:
A chloro group (-Cl) at the 5-position.
A methoxy (B1213986) group (-OCH₃) at the 2-position.
Scope and Research Objectives for the Compound Class
Research into N-(substituted-phenyl)methanesulfonamides and related aryl sulfonamides is driven by the quest for novel molecules with specific biological activities. The objectives for this class of compounds are diverse and include:
Synthesis and Characterization: The development of efficient synthetic routes to produce these compounds and their analogs is a primary objective. researchgate.netresearchgate.net This includes detailed structural elucidation using techniques like NMR and mass spectrometry. researchgate.net
Biological Screening: A major focus is the evaluation of their potential as therapeutic agents. This involves screening against a variety of biological targets, such as enzymes and receptors, to identify potential activities including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net For instance, derivatives of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide have been synthesized and evaluated for their antioxidant and enzyme inhibition activities. researchgate.net
Structure-Activity Relationship (SAR) Studies: A key research goal is to understand how modifications to the chemical structure affect the biological activity. researchgate.net By systematically altering the substituents on the phenyl ring and the alkyl/aryl group attached to the sulfonyl moiety, researchers can develop models that predict the activity of new derivatives. researchgate.netresearchgate.net
The investigation of compounds like this compound contributes to the broader understanding of sulfonamide chemistry and the development of new molecules with potential applications in various fields of science.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRAFIXJWRGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Approaches to N-(5-chloro-2-methoxyphenyl)methanesulfonamide and its Analogs
The synthesis of this compound and related structures is typically achieved through a two-step process: the preparation of the essential amine intermediate, 5-chloro-2-methoxyaniline (B1222851), followed by the formation of the sulfonamide bond.
The principal intermediate for the synthesis is 5-chloro-2-methoxyaniline. chemicalbook.com The most common and high-yielding method for its preparation is the chemical reduction of 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.comchemicalbook.com One established protocol involves treating the nitroaromatic precursor with hydrazine (B178648) hydrate (B1144303) in the presence of iron(III) chloride and activated carbon in methanol. This reaction, conducted at reflux, has been reported to produce 5-chloro-2-methoxyaniline in a near-quantitative yield of 98%. chemicalbook.com
An alternative, though less efficient, route involves the hydrogenation of 4,5-dichloro-2-methoxyaniline. prepchem.com This process, however, results in a significantly lower yield of 40% and a purity of 74%. prepchem.com Given the efficiency of the nitro reduction method, it remains the preferred route for accessing the key aniline (B41778) intermediate.
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 4-chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate, Iron(III) chloride, Active carbon, Methanol | 98% | chemicalbook.com |
| 4,5-dichloro-2-methoxyaniline | H₂, Catalyst, HCl, Water | 40% | prepchem.com |
The crucial step in the synthesis is the creation of the nitrogen-sulfur bond to form the sulfonamide. This is most frequently accomplished by reacting the amine intermediate with a suitable sulfonylating agent.
The most traditional and widely used method for forming the sulfonamide linkage is the reaction of an amine with a sulfonyl chloride. sapub.org In the context of the target molecule, this involves the reaction of 5-chloro-2-methoxyaniline with methanesulfonyl chloride. A parallel synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide demonstrates the feasibility of this approach, where 5-chloro-2-methoxyaniline is treated with benzenesulfonyl chloride in the presence of aqueous sodium carbonate at room temperature. nih.gov
While this method is simple and efficient for many substrates, the sulfonylation of less nucleophilic anilines can sometimes necessitate harsh reaction conditions. sapub.org A variation of this method involves the use of N-silylamines, which react readily with sulfonyl chlorides under reflux in acetonitrile (B52724) to provide sulfonamides in high yields. nih.gov
To circumvent the use of moisture-sensitive sulfonyl chlorides and to access a broader range of analogs, several alternative sulfonylation strategies have been developed. These methods often employ different sulfur-based reagents and catalytic systems.
One notable alternative is the iodine-catalyzed reaction between sulfonyl hydrazides and amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Other modern approaches include the direct synthesis of sulfonamides from thiols and amines, and visible-light-mediated reactions using sulfonyl fluorides as the sulfonylation agent. rsc.orgnih.gov These methods offer milder reaction conditions and can be advantageous for substrates with sensitive functional groups. nih.gov
| Sulfonyl Source | Coupling Partner | Key Conditions/Catalyst | Reference |
|---|---|---|---|
| Sulfonyl Chlorides | Anilines | Base (e.g., Na₂CO₃, Pyridine) | sapub.orgnih.gov |
| Sulfonyl Hydrazides | Amines | Iodine / TBHP | researchgate.net |
| Thiols | Amines | I₂/tBuOOH or I₂O₅ | rsc.org |
| Sulfonyl Fluorides | Anilines | Visible Light / Photocatalyst | nih.gov |
Optimizing reaction conditions is critical for maximizing yield and purity. For the classical sulfonylation with sulfonyl chlorides, the choice of base and solvent is crucial. While aqueous sodium carbonate is effective, organic bases like pyridine (B92270) are also commonly used. nih.gov A solvent-free approach for the reaction of aniline with p-toluenesulfonyl chloride at room temperature has been reported, highlighting that the reaction can be strongly exothermic. sapub.org For less reactive anilines, the addition of a catalyst such as ZnO may be necessary to achieve moderate yields. sapub.org
In the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides, optimal conditions were found to be equimolar quantities of reactants in refluxing acetonitrile for one hour, which can lead to quantitative yields. nih.gov For iodine-catalyzed methods using sulfonyl hydrazides, optimization studies have identified specific catalysts, oxidants, solvents, and temperatures to achieve the best results. researchgate.net
Formation of the Sulfonamide Linkage
Advanced Synthetic Strategies
Modern organic synthesis has introduced several advanced strategies that offer improvements in efficiency, substrate scope, and environmental impact. One-pot syntheses starting from nitroarenes, which combine the reduction of the nitro group and the subsequent sulfonylation into a single procedure, represent a significant advancement in efficiency. tandfonline.comresearchgate.net
Catalytic methods have also gained prominence. Copper-catalyzed C-H functionalization allows for the direct sulfonylation of anilines using sodium sulfinates, bypassing the need for pre-functionalized starting materials. mdpi.com Furthermore, photoredox catalysis has enabled the sulfonylation of anilines under mild conditions using visible light, often with sulfonyl fluorides or arylazo sulfones as the sulfonyl source. researchgate.netnih.gov These advanced methods provide powerful tools for the synthesis of this compound and its analogs, often with improved functional group tolerance and sustainability. nih.govmdpi.com
Catalytic Methods in Sulfonamide Synthesis (e.g., Copper-Catalyzed N-Arylation)
The formation of the crucial N-aryl bond in sulfonamides is often achieved through transition-metal-catalyzed cross-coupling reactions, which offer an alternative to traditional methods that may involve genotoxic intermediates. organic-chemistry.org While palladium catalysts are effective, copper-based systems have gained prominence due to their lower cost and practical advantages. organic-chemistry.orgnie.edu.sg
Copper-catalyzed N-arylation, an evolution of the Ullmann reaction, is a powerful method for coupling sulfonamides with aryl halides. nie.edu.sgnih.gov These reactions typically involve a copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂·H₂O) as the catalyst, often in the presence of a ligand to facilitate the reaction. organic-chemistry.orgnie.edu.sgnih.gov The synthesis of this compound or similar structures can be accomplished by coupling methanesulfonamide (B31651) with an appropriate aryl halide, such as 1-bromo-5-chloro-2-methoxybenzene or 1-chloro-5-chloro-2-methoxybenzene.
Recent advancements have focused on developing more efficient and user-friendly catalytic systems. For instance, the combination of copper salts with oxalamide or 4-hydroxypicolinamide ligands has proven effective for the N-arylation of a wide range of sulfonamides with (hetero)aryl bromides and chlorides. nih.govresearchgate.net These methods often proceed under milder conditions than traditional Ullmann reactions, which required high temperatures and stoichiometric amounts of copper. nie.edu.sg Furthermore, ligand-free copper-catalyzed systems have been developed, simplifying the reaction setup and reducing costs. nie.edu.sg
Table 1: Overview of Copper-Catalyzed N-Arylation Methods for Sulfonamide Synthesis
| Catalyst System | Arylating Agent | Key Features | Reference |
|---|---|---|---|
| Cu Salts / Oxalamides | Aryl Bromides | Effective for a wide range of primary and secondary sulfonamides. | nih.govresearchgate.net |
| Cu₂O / 4-Hydroxypicolinamide | Aryl Chlorides | Works well for coupling primary sulfonamides. | nih.gov |
| Cu(OAc)₂·H₂O (Ligand-free) | Arylboronic Acids | Uses water as a solvent under aerobic conditions, aligning with green chemistry principles. | organic-chemistry.org |
| CuI (Ligand-free) | Aryl Bromides | A practical, ligand-free approach for coupling both aliphatic and aromatic sulfonamides. | nie.edu.sg |
Green Chemistry Principles in Synthesis Design
Green chemistry principles are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact and enhance safety. nih.govmsu.eduresearchgate.net The core goals include waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. nih.govmsu.edu
Key green chemistry strategies applicable to the synthesis of this compound include:
Safer Solvents: A significant advancement is the replacement of toxic organic solvents with environmentally benign alternatives like water. organic-chemistry.orgnih.gov Copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been successfully performed in water, which simplifies the workup and eliminates toxic materials. organic-chemistry.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. nih.gov Transition-metal-catalyzed cross-coupling reactions are inherently greener than classical methods that require harsh conditions and produce significant salt by-products. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. msu.edu Direct C-H functionalization is an emerging strategy that offers high atom economy by avoiding the need for pre-functionalized starting materials. nih.govrsc.org For example, direct sulfonamidation of aromatic C-H bonds with sulfonyl azides produces only nitrogen gas as a by-product. nih.govrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov Some modern catalytic systems for sulfonamide synthesis operate under milder conditions than older methods. thieme-connect.com
Chemo- and Regioselectivity Considerations
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, especially when starting materials contain multiple reactive sites.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of sulfonamide synthesis, a key challenge arises when a molecule contains multiple nucleophilic sites, such as an amino group and a sulfonamide N-H group. It is possible to selectively arylate one nitrogen atom over the other by carefully tuning the reaction conditions. For instance, in copper-catalyzed Chan-Evans-Lam cross-coupling reactions between unprotected aminobenzene sulfonamides and arylboron nucleophiles, the N-arylation can be directed to either the amino or the sulfonamide nitrogen by adjusting the copper source, solvent, and base. thieme-connect.comrsc.org
Regioselectivity involves controlling the position of a chemical bond formation on a molecule. In the synthesis of this compound via N-arylation, the starting materials are typically pre-functionalized (e.g., 5-chloro-2-methoxyaniline) to ensure the correct substitution pattern on the aromatic ring. nih.gov However, in syntheses involving direct C-H functionalization, directing groups may be necessary to control which C-H bond is activated and subsequently sulfonamidated, thereby ensuring the desired isomer is formed.
Derivatization and Analog Development of this compound
Structural modification of the parent compound this compound is a key strategy for developing analogs with potentially enhanced properties. This can be achieved through N-substitution, modification of the aromatic or sulfonyl groups, and the use of multi-component reactions.
Strategies for N-Substitution
The sulfonamide N-H bond provides a convenient handle for introducing a wide variety of substituents. The general strategy involves the deprotonation of the sulfonamide nitrogen with a base, followed by reaction with an electrophile.
A common method employs a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The resulting sulfonamide anion acts as a nucleophile that can react with various alkyl or aralkyl halides (electrophiles) to yield N-substituted derivatives. researchgate.netresearchgate.net This approach has been used to synthesize a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides and N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamides with different alkyl and benzyl (B1604629) groups. researchgate.netresearchgate.net
Table 2: Examples of Electrophiles for N-Substitution
| Electrophile Class | Specific Example | Resulting N-Substituent |
|---|---|---|
| Alkyl Halide | Methyl Iodide | -CH₃ (Methyl) |
| Allyl Halide | Allyl Bromide | -CH₂CH=CH₂ (Allyl) |
| Benzyl Halide | Benzyl Bromide | -CH₂Ph (Benzyl) |
| Phenethyl Halide | 2-Phenylethyl Bromide | -CH₂CH₂Ph (2-Phenylethyl) |
Modifications of Aromatic and Methanesulfonyl Moieties
Developing analogs can also involve altering the core structure of the molecule, either by changing the substituents on the aromatic ring or by modifying the methanesulfonyl group.
Aromatic Moiety Modification: The chloro and methoxy (B1213986) groups on the phenyl ring can be replaced with other functionalities. This is typically achieved by starting the synthesis with a different aniline derivative. For example, using an aniline with different halogen or alkoxy substituents would lead to a corresponding analog of the final sulfonamide. Syntheses of related benzamide (B126) derivatives have demonstrated the incorporation of various substituents on the aromatic ring. researchgate.net
Methanesulfonyl Moiety Modification: The methyl group of the methanesulfonamide can be replaced with other alkyl or aryl groups. This is most directly accomplished by using a different sulfonyl chloride (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in the initial coupling reaction with 5-chloro-2-methoxyaniline. nih.gov Additionally, radical-mediated reactions, such as the Smiles-type rearrangement of arenesulfonamides, offer pathways to more complex structural modifications, although these are less direct for simple analoging. nih.gov
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net This approach offers high efficiency, atom economy, and rapid access to diverse chemical libraries, making it an attractive strategy for analog development. nih.gov
While specific MCRs for this compound are not detailed, established MCRs could be adapted to create structurally diverse sulfonamide-containing molecules. For example:
Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile for creating complex amide derivatives. nih.govnih.gov A synthetic strategy could involve designing one of the components (the amine, carboxylic acid, or aldehyde/ketone) to contain the this compound scaffold, thereby incorporating it into a larger, more complex molecule in a single step.
Biginelli and Hantzsch Reactions: These MCRs are used to synthesize dihydropyrimidines and dihydropyridines, respectively. nih.gov An aldehyde-functionalized derivative of the parent sulfonamide could potentially be used as a building block in these reactions to generate novel heterocyclic analogs.
The use of MCRs provides a time- and cost-effective green approach to rapidly generate libraries of structurally complex analogs for further investigation. nih.gov
Mechanistic Investigations of Synthesis Pathways
The formation of the sulfonamide bond in this compound is presumed to follow a well-established pathway for the reaction between an amine and a sulfonyl chloride. This process is generally considered to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Elucidation of Reaction Intermediates
Direct experimental evidence specifically identifying reaction intermediates in the synthesis of this compound is scarce in the current body of scientific literature. However, based on the general mechanism of sulfonamide formation, a key intermediate can be proposed. The reaction is initiated by the nucleophilic attack of the nitrogen atom of 5-chloro-2-methoxyaniline on the sulfur atom of methanesulfonyl chloride. This initial step is thought to form a transient, tetracoordinate sulfur intermediate.
This intermediate is highly unstable and rapidly proceeds to the final product by the elimination of a chloride ion and a proton from the nitrogen atom. The presence of a base is often required to facilitate the deprotonation of the nitrogen, driving the reaction to completion. While spectroscopic identification of this specific intermediate for this compound has not been reported, its existence is a cornerstone of the accepted mechanism for this class of reactions.
Table 1: Postulated Intermediates in the Synthesis of this compound
| Intermediate Name | Proposed Structure | Method of Postulation |
| Tetracoordinate Sulfur Intermediate | A transient species with the nitrogen of 5-chloro-2-methoxyaniline bonded to the sulfur of methanesulfonyl chloride, which also retains its chlorine and two oxygen atoms. | Inferred from the general mechanism of nucleophilic substitution at a sulfonyl center. |
Transition State Analysis
A detailed transition state analysis for the synthesis of this compound has not been specifically documented in peer-reviewed literature. Such analyses, which often involve sophisticated computational chemistry methods like density functional theory (DFT), provide insights into the energy barriers and the geometry of the highest energy point along the reaction coordinate.
For the reaction between 5-chloro-2-methoxyaniline and methanesulfonyl chloride, the transition state is hypothesized to involve the partial formation of the nitrogen-sulfur bond and the partial breaking of the sulfur-chlorine bond. Computational studies on simpler, related sulfonamide formation reactions could provide a qualitative model for the transition state in this specific synthesis. These studies generally indicate a concerted, though not necessarily synchronous, process where the nucleophilic attack and the departure of the leaving group occur in a single step.
Table 2: Hypothetical Parameters of the Transition State in the Synthesis of this compound
| Parameter | Description | Postulated Characteristics |
| Geometry | The three-dimensional arrangement of atoms at the highest energy point of the reaction. | The nitrogen atom of the aniline would be approaching the sulfur atom, with the S-Cl bond elongated compared to the ground state of methanesulfonyl chloride. |
| Energy | The activation energy (Ea) required to reach the transition state. | Expected to be influenced by the nucleophilicity of the aniline and the electrophilicity of the sulfonyl chloride, as well as solvent effects. |
| Vibrational Frequencies | The characteristic vibrations of the molecular structure at the transition state. | Would exhibit one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the N-S bond and breaking of the S-Cl bond). |
Further dedicated research, employing both experimental techniques such as kinetic studies and in-situ spectroscopic monitoring, as well as high-level computational modeling, would be necessary to definitively elucidate the reaction intermediates and transition state structures involved in the synthesis of this compound.
Spectroscopic and Diffraction Based Structural Elucidation
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of proton and carbon nuclei, the precise connectivity and chemical environment of each atom can be established.
The 1H NMR spectrum of N-(5-chloro-2-methoxyphenyl)methanesulfonamide is expected to reveal distinct signals corresponding to the various protons in the molecule. The aromatic protons on the 5-chloro-2-methoxyphenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The methoxy (B1213986) group protons would present as a singlet, and the methyl protons of the methanesulfonamide (B31651) group would also appear as a singlet, though at a different chemical shift. The proton attached to the nitrogen atom of the sulfonamide group would likely appear as a broad singlet.
Based on analogous structures, the expected 1H NMR data can be summarized as follows:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| NH | 9.0 - 10.0 | Broad Singlet |
| OCH₃ | ~3.9 | Singlet |
| SO₂CH₃ | ~3.0 | Singlet |
This is an interactive data table. Specific values would be populated from experimental data.
The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region of the spectrum. The carbon of the methoxy group and the methyl carbon of the methanesulfonamide group would appear in the upfield region.
A predicted 13C NMR data table is presented below:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C-O | ~150 |
| Aromatic C-N | ~135 |
| Aromatic C-Cl | ~128 |
| Aromatic C-H | 110 - 130 |
| OCH₃ | ~56 |
| SO₂CH₃ | ~40 |
This is an interactive data table. Specific values would be populated from experimental data.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of protons and carbons within the molecule. A COSY spectrum would show correlations between coupled protons, helping to assign the complex splitting patterns of the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), S=O, C-O, and C-Cl bonds.
Key expected IR absorption bands are detailed in the following table:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1160 | Strong |
| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
This is an interactive data table. Specific values would be populated from experimental data.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]+ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom. The fragmentation pattern would likely involve cleavage of the sulfonamide bond and loss of the methoxy and chloro groups, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of this compound would define its molecular conformation. Key parameters, such as the torsion angles between the aromatic ring and the sulfonamide group, would be determined. This information is critical for understanding the molecule's shape and potential steric interactions. No crystal structure has been reported for this compound.
The way molecules arrange themselves in a crystal lattice is dictated by intermolecular forces. X-ray crystallography can identify these interactions, such as hydrogen bonds involving the sulfonamide's N-H group and oxygen atoms, or potential π-π stacking between the aromatic rings of adjacent molecules. These interactions are fundamental to the material's physical properties. Without a crystal structure, the specific packing motifs for this compound remain unknown.
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The study of how intermolecular interactions can be controlled to produce crystals with desired properties is known as crystal engineering. There is currently no information available regarding potential polymorphism or crystal engineering studies for this compound.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like N-(5-chloro-2-methoxyphenyl)methanesulfonamide.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
DFT calculations would typically be used to determine the optimal three-dimensional arrangement of atoms in the molecule by finding the lowest energy conformation. For a closely related compound, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, X-ray crystallography data reveals key structural features that would be expected to be similar in the target molecule. nih.gov In this related structure, the dihedral angle between the two aromatic rings is a significant parameter, and intermolecular hydrogen bonds play a crucial role in its crystal packing. nih.gov For this compound, DFT would provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry in the gaseous phase or in solution, depending on the computational model.
Table 1: Representative Data from a Crystallographic Study of a Related Sulfonamide
| Parameter | Value |
| Dihedral Angle (between aromatic rings) | 73.94 (9)° |
| Intermolecular Interactions | N—H···O hydrogen bonds |
| C—H···O hydrogen bonds | |
| π–π interactions |
Data from a study on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, a structurally similar compound. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.
NMR Chemical Shifts: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions, when compared with experimental NMR data, can help to confirm the structure of this compound and assign the observed spectral peaks to specific atoms within the molecule. The accuracy of these predictions can be enhanced by using appropriate computational models that account for solvent effects. nih.gov
Vibrational Frequencies: DFT calculations can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds. The theoretical vibrational spectrum can be compared with the experimental spectrum to aid in its interpretation and to confirm the presence of specific functional groups.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. researchgate.net
For this compound, FMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO densities would highlight the probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Analysis in Solution and Gas Phase
This compound, like many organic molecules, can exist in various conformations due to the rotation around its single bonds. Molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers in both the gas phase and in different solvents. By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.
Ligand-Target Interaction Modeling (General Principles)
Given the prevalence of the sulfonamide motif in medicinal chemistry, understanding how this compound might interact with biological targets is of significant interest. Ligand-target interaction modeling, often employing techniques like molecular docking and molecular dynamics simulations, can predict the binding mode and affinity of a small molecule to a protein's active site. plos.orgnih.gov
The general principles of these interactions involve a combination of forces, including:
Hydrogen Bonding: The sulfonamide group contains hydrogen bond donors (N-H) and acceptors (S=O), which can form strong interactions with amino acid residues in a protein.
Hydrophobic Interactions: The aromatic rings and the methyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.
By modeling the interaction of this compound with various protein targets, it is possible to generate hypotheses about its potential biological activity and to guide the design of new molecules with improved properties. plos.org
Prediction of Molecular Properties
Theoretical and computational methods are instrumental in predicting the physicochemical and electronic properties of molecules. For this compound, these investigations provide a molecular-level understanding of its reactivity, interaction capabilities, and potential biological activity.
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MESP) analysis is a critical computational method used to understand molecular reactivity and noncovalent interactions. chemrxiv.org The MESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions that are key to electrostatic interactions. mdpi.com The potential is typically visualized by plotting it on a specific electron density isosurface. chemrxiv.org
The MESP map is color-coded to depict the electrostatic potential. chemrxiv.org Regions with a negative potential (typically colored red) are electron-rich and act as nucleophilic sites, prone to interacting with electrophiles. mdpi.com Conversely, areas with a positive potential (colored blue) are electron-deficient or electrophilic, indicating repulsion. chemrxiv.orgmdpi.com Green regions represent neutral or near-zero potential. mdpi.com
For this compound, the MESP analysis would predictably highlight several key features:
Negative Regions: The highest negative potential is expected around the oxygen atoms of the sulfonyl group (-SO₂) and the oxygen of the methoxy (B1213986) group (-OCH₃). These areas are rich in lone-pair electrons and represent the primary sites for electrophilic attack and hydrogen bond acceptance.
Positive Regions: A significant region of positive potential is anticipated around the hydrogen atom attached to the sulfonamide nitrogen (-NH-). This site is the most likely hydrogen bond donor.
Aromatic Ring: The aromatic ring itself will exhibit a complex potential distribution, generally having a slightly negative potential above and below the plane of the ring due to the π-electron system, making it susceptible to π-π stacking interactions.
These electrostatic features are fundamental in governing how the molecule interacts with biological targets, such as receptor binding pockets.
Table 1: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |
|---|---|---|
| Sulfonyl Oxygen Atoms (-SO₂) | Highly Negative (Electron-Rich) | Nucleophilic site, Hydrogen bond acceptor |
| Methoxy Oxygen Atom (-OCH₃) | Negative (Electron-Rich) | Hydrogen bond acceptor |
| Sulfonamide Hydrogen Atom (-NH-) | Highly Positive (Electron-Deficient) | Electrophilic site, Hydrogen bond donor |
Polarizability and Hyperpolarizability
Polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a crucial property in modeling molecular interactions, including drug-receptor binding. Molar refractivity data can provide valuable information on the electronic polarizability of molecules in solution. Studies on related compounds have shown that polarizability increases with the concentration of the drug in a solvent, indicating strong drug-solvent interactions.
Hyperpolarizability refers to the nonlinear response of a molecule to a strong electromagnetic field and is significant for materials with nonlinear optical (NLO) properties. Both polarizability and hyperpolarizability are typically calculated using quantum chemical methods like Density Functional Theory (DFT).
Table 2: Representative Theoretical Polarizability Values
| Parameter | Description | Significance |
|---|---|---|
| α (Polarizability) | The linear response of the molecular dipole moment to an external electric field. | Determines the strength of dispersion forces and induction interactions. Crucial for drug-receptor binding. |
| β (First Hyperpolarizability) | The first nonlinear (quadratic) response to an external electric field. | Indicates potential for second-harmonic generation and other NLO applications. |
| γ (Second Hyperpolarizability) | The second nonlinear (cubic) response to an external electric field. | Relates to third-order NLO phenomena like the Kerr effect. |
Topological Descriptors and QSAR Modeling (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for creating mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models utilize molecular descriptors, which are numerical values representing different aspects of a molecule's structure. researchgate.net
Topological descriptors are a class of descriptors derived from the two-dimensional representation of a molecule. They encode information about atomic connectivity, molecular size, shape, and branching. They are widely used because they are relatively simple to calculate and can effectively capture key structural features relevant to a molecule's interaction with a biological target. researchgate.net
A particularly useful topological descriptor is the Topological Polar Surface Area (TPSA). nih.gov TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov For this compound, the TPSA would be calculated based on the surface areas of the nitrogen and three oxygen atoms. The positive correlation of TPSA with the activity of some inhibitors suggests the importance of polar group interactions with the active site of an enzyme. nih.gov
The theoretical basis of QSAR involves:
Calculating Descriptors: A set of descriptors (topological, electronic, steric, etc.) is calculated for a series of compounds with known biological activities.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net
Table 3: Common Topological Descriptors in QSAR
| Descriptor | Description | Information Encoded |
|---|---|---|
| Wiener Index (W) | The sum of distances between all pairs of non-hydrogen atoms in the molecular graph. | Molecular size and branching. |
| Molecular Connectivity Indices (χ) | Calculated from the molecular graph, considering the degree of connection of each atom. | Branching, complexity, and shape. |
| Topological Polar Surface Area (TPSA) | Sum of the surface areas of polar atoms (N, O) and their attached hydrogens. | Molecular polarity, hydrogen bonding capacity, and membrane permeability. nih.gov |
| Balaban Index (J) | A distance-based topological index that accounts for molecular size and branching. | Shape and centricity of the molecular structure. |
Structure Activity Relationship Sar and Molecular Recognition Studies
General Principles of Sulfonamide Structure-Activity Relationships
The sulfonamide functional group is a cornerstone in drug design, appearing in a wide array of therapeutic agents. researchgate.net Understanding the general SAR principles of this moiety is crucial for predicting the molecular interactions of N-(5-chloro-2-methoxyphenyl)methanesulfonamide.
The sulfonamide group (-SO₂NH-) is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, which are fundamental to its role in molecular recognition. researchgate.net This moiety possesses a tetrahedral geometry around the sulfur atom and acts as both a hydrogen bond donor and acceptor. The acidic N-H proton can form strong hydrogen bonds with acceptor atoms like oxygen and nitrogen on a biological target. nih.gov Conversely, the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. researchgate.net
The polar nature of the S=O bonds contributes significantly to the electrostatic interactions of sulfonamide-containing molecules. researchgate.net Furthermore, the sulfonamide nitrogen, when deprotonated, becomes an excellent hydrogen bond acceptor. researchgate.net The ability of the sulfonamide group to participate in these key interactions underpins its prevalence in clinically effective drugs.
The substituents attached to the sulfonamide core, specifically on the nitrogen and sulfur atoms, play a pivotal role in modulating the molecule's physicochemical properties and its interaction with biological targets. researchgate.net An aromatic ring attached to the sulfonamide nitrogen, as seen in N-arylsulfonamides, influences the acidity of the N-H proton. Electron-withdrawing groups on the aromatic ring generally increase the acidity, making the proton a stronger hydrogen bond donor. vu.nl Conversely, electron-donating groups can decrease acidity. vu.nl The aromatic ring itself can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. researchgate.net
Analysis of the this compound Scaffold
The specific substitution pattern on the this compound scaffold dictates its unique molecular interaction profile.
The presence of a chlorine atom and a methoxy (B1213986) group on the phenyl ring significantly influences the electronic and steric properties of this compound. Small functional groups can have a profound effect on the interactions of a ligand with a protein's binding pocket. youtube.com
The chlorine atom at the 5-position is an electron-withdrawing group, which can impact the acidity of the sulfonamide proton. drughunter.com It can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms. drughunter.com The methoxy group at the 2-position is electron-donating and can act as a hydrogen bond acceptor. researchgate.net Its position ortho to the point of attachment of the sulfonamide group can also induce specific conformational preferences through steric hindrance or intramolecular interactions. nih.gov The interplay of these substituents fine-tunes the molecule's ability to bind to its biological target. youtube.com
| Substituent | Position | Electronic Effect | Potential Molecular Interactions |
|---|---|---|---|
| Chloro | 5 | Electron-withdrawing | Halogen bonding, altered acidity of sulfonamide N-H |
| Methoxy | 2 | Electron-donating | Hydrogen bond acceptor, steric influence on conformation |
The rotation around the C-N bond can be influenced by the ortho-methoxy group, which may create a steric hindrance that favors certain rotational isomers (rotamers). nih.gov The barrier to rotation around the N-S bond in sulfonamides can be significant, sometimes allowing for the observation of distinct conformers at room temperature. researchgate.net The presence of bulky substituents can increase this rotational barrier. researchgate.net The preferred conformation will be a balance of minimizing steric clashes and maximizing favorable intramolecular interactions. mdpi.com The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its biological activity. rsc.org
| Rotatable Bond | Influencing Factors | Impact on Molecular Profile |
|---|---|---|
| Phenyl-N (C-N) | Ortho-methoxy group, electronic effects | Determines the orientation of the substituted phenyl ring relative to the sulfonamide |
| N-Sulfonyl (N-S) | Steric bulk of substituents | Can lead to distinct, stable conformers |
The hydrogen bonding potential of this compound is a primary driver of its molecular recognition properties. The sulfonamide N-H group is a strong hydrogen bond donor, while the two sulfonyl oxygens and the oxygen of the methoxy group are hydrogen bond acceptors. nih.govresearchgate.net
Design of Analogs with Modulated Molecular Recognition Properties
The design of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties. By systematically altering the chemical structure, it is possible to fine-tune the molecule's ability to recognize and interact with specific biological targets.
The structure of this compound offers several sites for systematic modification. These modifications can influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its binding affinity and efficacy. The core structure consists of a substituted phenyl ring, a sulfonamide linker, and a methyl group. Theoretical effects of modifications at these positions can be predicted based on established principles of medicinal chemistry and SAR studies of related sulfonamide-containing compounds. nih.govfrontiersin.org
Key areas for modification include:
The Phenyl Ring: The chloro and methoxy substituents on the phenyl ring are critical for its interaction profile. Altering their position or replacing them with other functional groups (e.g., fluoro, bromo, trifluoromethyl, or alkyl groups) can significantly impact electronic distribution and steric hindrance. For instance, substituting the chloro group with a more electron-withdrawing group could enhance hydrogen bonding capabilities of the sulfonamide NH group. researchgate.net
The Sulfonamide Linker: The -SO2NH- group is a crucial pharmacophoric feature, often involved in hydrogen bonding with target receptors. nih.gov Modifications are generally conservative, but replacing the N-H proton with a small alkyl group could modulate its hydrogen-bonding capacity and lipophilicity.
The Methanesulfonamide (B31651) Methyl Group: Replacing the terminal methyl group with larger alkyl or aryl moieties can explore additional binding pockets in a target protein, potentially leading to increased potency or altered selectivity.
The following table outlines potential systematic structural modifications to the parent compound and their theoretical effects on molecular properties.
| Modification Site | Original Group | Proposed Modification | Theoretical Effect on Molecular Recognition |
| Phenyl Ring (Position 5) | Chloro (-Cl) | Fluoro (-F) | May alter halogen bonding potential and electronic properties. |
| Phenyl Ring (Position 5) | Chloro (-Cl) | Trifluoromethyl (-CF3) | Increases lipophilicity and acts as a strong electron-withdrawing group. |
| Phenyl Ring (Position 2) | Methoxy (-OCH3) | Hydroxyl (-OH) | Introduces a hydrogen bond donor, potentially forming new interactions. |
| Phenyl Ring (Position 2) | Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Increases steric bulk and lipophilicity, probing hydrophobic pockets. |
| Sulfonamide Nitrogen | Hydrogen (-H) | Methyl (-CH3) | Removes hydrogen bond donor capability, increases lipophilicity. |
| Methane Group | Methyl (-CH3) | Ethyl (-CH2CH3) | Increases size and hydrophobicity to explore larger binding sites. |
| Methane Group | Methyl (-CH3) | Phenyl (-C6H5) | Introduces an aromatic ring for potential π-π stacking interactions. nih.gov |
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr A theoretical pharmacophore model for this compound and its analogs can be constructed to guide the design of new compounds with potentially enhanced activity.
A hypothetical pharmacophore model for this class of compounds would likely include the following features:
One Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group.
One Hydrogen Bond Donor: The N-H group of the sulfonamide linker.
One Aromatic Ring Feature: The 5-chloro-2-methoxyphenyl ring.
One Hydrophobic Feature: The methoxy group or the chloro substituent could contribute to hydrophobic interactions.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the required features. dergipark.org.tr This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov Furthermore, this model can guide de novo ligand design, where novel molecular structures are built piece-by-piece within the constraints of the pharmacophore model to create entirely new chemical entities with desired binding characteristics.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking simulations would be used to conceptually place designed analogs into the active site of a target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net
The process involves:
Target Selection: A relevant protein target is identified (e.g., an enzyme or receptor implicated in a disease).
Ligand Preparation: 3D structures of the designed analogs of this compound are generated and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of each ligand within the protein's binding site.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The interactions between the ligand and key amino acid residues in the active site are analyzed to rationalize the predicted binding mode. nih.gov
The predicted binding affinity, often expressed as a docking score or a calculated inhibition constant (Ki), allows for the ranking of the designed analogs. mdpi.com Analogs with better scores are prioritized for synthesis and biological evaluation.
The following table provides a conceptual example of docking results for a series of hypothetical analogs, illustrating how this data could be used to guide compound selection.
| Compound | Modification from Parent Structure | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent Compound | N/A | -7.5 | H-bond with Serine; Hydrophobic interaction with Leucine. |
| Analog A | 5-Cl -> 5-CF3 | -8.2 | H-bond with Serine; Enhanced hydrophobic interaction with Leucine. |
| Analog B | 2-OCH3 -> 2-OH | -8.0 | Additional H-bond with Aspartate. |
| Analog C | -SO2CH3 -> -SO2-Phenyl | -8.8 | π-π stacking with Tyrosine; H-bond with Serine. |
| Analog D | N-H -> N-CH3 | -6.5 | Loss of H-bond with Serine. |
This conceptual data suggests that analogs A, B, and C may have improved binding affinity compared to the parent compound, while analog D is predicted to be less effective due to the loss of a critical hydrogen bond. Such computational predictions are invaluable for focusing synthetic efforts on the most promising candidates.
Advanced Analytical Methodologies for Compound Characterization and Purity
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For N-(5-chloro-2-methoxyphenyl)methanesulfonamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in establishing a comprehensive purity profile.
HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Reversed-phase HPLC is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
A robust RP-HPLC method for the purity determination of this compound can be developed and validated to ensure reliable and accurate results. A typical method would be based on a C18 stationary phase with a gradient elution using a mixture of an aqueous buffer and an organic modifier. For a structurally related compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, two analytical RP-HPLC methods have been successfully employed, demonstrating the utility of this approach. researchgate.net
The method development process involves optimizing various parameters to achieve the desired separation. This includes the selection of the stationary phase, mobile phase composition (including pH and organic modifier), column temperature, and detection wavelength. Validation of the developed method is then performed according to established guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Below are two exemplary RP-HPLC methods that could be adapted for the analysis of this compound, based on successful methods for similar structures. researchgate.net
Table 1: Exemplary RP-HPLC Method Parameters
| Parameter | Method A | Method B |
|---|---|---|
| Column | Phenomenex Kinetex 5µ C18 100A | Phenomenex Kinetex 5µ C18 100A |
| Dimensions | 250 mm x 4.60 mm | 250 mm x 4.60 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 7 min, then 95% B for 13 min | 5% to 95% B over 7 min, then 95% B for 13 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Oven | 40 °C | 40 °C |
This compound possesses a chiral center at the sulfur atom upon sulfonamide formation, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral HPLC is the most effective technique for this purpose.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with sulfonamide functionalities. chromatographytoday.com
For the enantiomeric purity assessment of this compound, a method utilizing a polysaccharide-based CSP would be a suitable starting point. The mobile phase is typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a polar organic modifier (like isopropanol (B130326) or ethanol). The choice of the specific CSP and mobile phase composition is critical for achieving enantiomeric separation. chromatographytoday.com
Table 2: Hypothetical Chiral HPLC Method Parameters
| Parameter | Proposed Method |
|---|---|
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | 25 °C |
While this compound itself is not volatile, gas chromatography can be a valuable tool for the detection and quantification of any residual volatile impurities from the synthesis process. These could include solvents such as dichloromethane, methanol, or N,N-dimethylformamide.
The method typically involves dissolving the sample in a suitable high-boiling solvent and injecting it into the GC system. A capillary column with a nonpolar or moderately polar stationary phase is commonly used. The oven temperature is programmed to ramp up to facilitate the separation of the volatile components. Detection is often performed using a flame ionization detector (FID), which is sensitive to a wide range of organic compounds.
Table 3: General GC Method Parameters for Volatile Impurities
| Parameter | Typical Conditions |
|---|---|
| Column | DB-5 (5% phenyl-methylpolysiloxane) or similar |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (hold 5 min) to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques provide valuable information about the physical and chemical properties of materials, including phase transitions, stability, and composition.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of a compound, providing insights into its purity and polymorphic form. mdpi.com
For this compound, a DSC analysis would involve heating a small amount of the sample at a constant rate in a controlled atmosphere. The resulting thermogram would show endothermic or exothermic peaks corresponding to phase transitions. The melting point is typically observed as a sharp endothermic peak. The sharpness of the peak can be an indicator of the purity of the compound; impurities tend to broaden the melting range.
Table 4: Illustrative DSC Data for a Pure Organic Compound
| Parameter | Observed Value |
|---|---|
| Onset of Melting | 150.5 °C |
| Peak Melting Temperature | 152.0 °C |
| Enthalpy of Fusion (ΔHfus) | 85 J/g |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the compound's decomposition pattern, its upper-temperature limit for stability, and the presence of any volatile components.
The decomposition of this compound would involve the cleavage of its covalent bonds. The sulfonamide linkage (C-N-S) and the methoxy (B1213986) group (O-CH3) are expected to be the initial sites of thermal degradation. The process would likely result in the liberation of gaseous byproducts such as sulfur dioxide (SO2), oxides of nitrogen (NOx), and various chlorinated and organic fragments.
A hypothetical TGA curve would exhibit a distinct, sharp drop in mass at the decomposition temperature, indicating the point at which the compound's structure breaks down. The temperature at which 5% mass loss occurs (Td5%) is often used as a standard measure of the onset of decomposition and serves as a practical indicator of the material's thermal stability. For a compound with the structural features of this compound, this temperature would be expected to be well above ambient, indicating good thermal stability under normal storage and handling conditions.
Hypothetical Thermogravimetric Analysis Data
| Parameter | Expected Value | Significance |
| Onset of Decomposition (Td5%) | > 200 °C | Indicates the temperature at which significant thermal degradation begins. |
| Major Mass Loss Event | Single or multi-step | Reflects the complexity of the decomposition pathway. |
| Residual Mass at 800 °C | Low percentage | A low residue suggests complete decomposition into volatile products. |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C8H10ClNO3S, elemental analysis is crucial for confirming its atomic composition and, by extension, its molecular identity and purity.
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), to confirm the empirical formula.
Theoretical vs. Expected Experimental Elemental Analysis Data
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon (C) | 40.77 | 40.37 - 41.17 |
| Hydrogen (H) | 4.28 | 3.88 - 4.68 |
| Chlorine (Cl) | 15.04 | 14.64 - 15.44 |
| Nitrogen (N) | 5.94 | 5.54 - 6.34 |
| Oxygen (O) | 20.36 | Not directly measured; calculated by difference. |
| Sulfur (S) | 13.61 | 13.21 - 14.01 |
A close correlation between the experimentally determined elemental percentages and the calculated theoretical values would provide strong evidence for the successful synthesis and purification of this compound, confirming its empirical formula as C8H10ClNO3S. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
